molecular formula C20H42N2O B1389123 3-(Hexadecylamino)-N-methylpropanamide CAS No. 1040689-77-7

3-(Hexadecylamino)-N-methylpropanamide

Cat. No.: B1389123
CAS No.: 1040689-77-7
M. Wt: 326.6 g/mol
InChI Key: NAXWZCDEZZAOBH-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 3-(Hexadecylamino)-N-methylpropanamide emerges from the broader historical evolution of fatty acid amide chemistry, which has experienced significant advancement since the mid-twentieth century. Fatty acid amides, as a chemical class, were first systematically studied when N-palmitoylethanolamine was isolated from egg yolk in 1957, marking the beginning of comprehensive research into non-sphingosine based fatty acid amides. This foundational discovery established the precedent for investigating complex fatty acid derivatives that incorporate amino functionality, ultimately leading to the synthesis and characterization of more sophisticated compounds such as this compound.

The specific compound this compound represents a relatively recent addition to the chemical literature, with its formal recognition and cataloging occurring within the last two decades. Research databases indicate that this compound has been systematically studied and characterized as part of broader investigations into amino-functionalized fatty acid derivatives. The compound's discovery and subsequent chemical characterization align with increasing interest in developing novel surfactants and bioactive molecules that combine the hydrophobic properties of long-chain fatty acids with the versatile chemical reactivity of amino and amide functional groups.

Contemporary research into fatty acid amides has revealed more than 300 derivatives across eight plant families, consisting of various combinations of approximately 200 acids with 23 different amines. This extensive chemical diversity provides the theoretical foundation for understanding compounds like this compound within the broader context of naturally occurring and synthetically derived fatty acid amide systems. The compound's specific structural arrangement, featuring a propylene bridge between the hexadecylamine and N-methylpropanamide components, represents an innovative approach to molecular design that extends beyond traditional fatty acid amide architectures.

Molecular Identity in Organic Chemistry

This compound possesses a well-defined molecular identity characterized by the chemical formula C₂₀H₄₂N₂O and a molecular weight of 326.57 daltons. The compound's systematic name reflects its complex structural organization, incorporating a sixteen-carbon aliphatic chain (hexadecyl group) connected through an amino linkage to a three-carbon propylene bridge, which subsequently terminates in an N-methylated amide functionality. This molecular architecture creates a distinctive chemical entity that bridges the properties of long-chain aliphatic amines with those of secondary amides.

The structural analysis reveals several key molecular features that define the compound's chemical identity. The hexadecylamine component provides substantial hydrophobic character through its saturated sixteen-carbon chain, while the propylene bridge introduces conformational flexibility that distinguishes this compound from simpler fatty acid amides. The terminal N-methylpropanamide group contributes both hydrogen bonding capability through the amide carbonyl and steric considerations through the N-methyl substitution, creating a unique combination of molecular properties.

Molecular Property Value Reference
Molecular Formula C₂₀H₄₂N₂O
Molecular Weight 326.57 g/mol
Chemical Abstracts Service Number 1040689-77-7
Chemical Classification Fatty Acid Amide Derivative
Functional Groups Secondary amine, amide, alkyl chain

Chemical classification systems position this compound within the broader category of fatty acid amides, specifically as a derivative that incorporates amino acid-like structural elements. This classification reflects the compound's dual nature, combining characteristics typical of fatty acid derivatives with structural motifs reminiscent of amino acid chemistry. The presence of both secondary amine and amide functionalities within a single molecular framework creates opportunities for diverse chemical interactions and potential applications in areas requiring amphiphilic molecular behavior.

Significance in Chemical Research Literature

The significance of this compound in chemical research literature stems from its representation of advanced molecular design principles in fatty acid amide chemistry. Research findings indicate that fatty acid amides demonstrate wide-ranging biological activities, including characteristic pungent and tingling properties, high insecticidal toxicity, and significant antifungal, antibacterial, antiprotozoal, molluscicidal, cercaricidal, and acaricidal activities. These diverse biological properties establish fatty acid amides as compounds of considerable scientific interest, with this compound contributing to this research domain through its unique structural characteristics.

Contemporary chemical literature emphasizes the importance of fatty acid amides in industrial applications, where they serve as fiber lubricants, detergents, flotation agents, textile softeners, antistatic agents, wax additives, and plasticizers. The specific structural features of this compound, particularly its combination of long-chain hydrophobic character with multiple functional groups capable of intermolecular interactions, position it as a potentially valuable compound for similar applications. Research databases consistently catalog this compound among specialized chemical products, indicating recognition of its potential utility in advanced chemical applications.

The compound's significance extends to its role in advancing understanding of structure-activity relationships within fatty acid amide systems. The propylene bridge linking the hexadecylamine and N-methylpropanamide components represents a structural modification that distinguishes this compound from simpler fatty acid amides, potentially leading to altered physical properties, chemical reactivity, and biological activity profiles. This structural innovation contributes to the broader research goal of developing fatty acid amide derivatives with enhanced or specialized properties for specific applications.

Research Scope and Theoretical Relevance

The research scope surrounding this compound encompasses multiple theoretical and practical dimensions that reflect the compound's complex molecular architecture and potential applications. Theoretical considerations focus on understanding how the compound's unique structural features influence its physical and chemical properties, particularly regarding amphiphilic behavior, molecular conformation, and intermolecular interactions. The presence of both hydrophobic and hydrophilic regions within the molecular structure creates opportunities for self-assembly phenomena and interfacial activity that are characteristic of surfactant molecules.

Contemporary research into fatty acid amide surfactants demonstrates the theoretical relevance of compounds like this compound in developing sustainable chemical technologies. Studies on fatty alkanolamide synthesis from renewable feedstocks indicate that optimized reaction conditions, including appropriate solvent ratios and stirring speeds, can achieve conversion rates exceeding 85 percent. These findings provide theoretical frameworks for understanding the synthesis and processing of related compounds, including this compound, within sustainable chemical manufacturing paradigms.

The compound's theoretical relevance extends to enzymatic synthesis methodologies, where recent advances in biocatalytic approaches for amide bond formation offer environmentally favorable alternatives to traditional chemical synthesis routes. Research demonstrates that carboxylic acid reductase enzymes can catalyze amide bond formation between fatty acids and amino alcohols with high selectivity, achieving conversion rates exceeding 99 percent under optimized conditions. These enzymatic approaches provide theoretical foundations for developing sustainable synthesis strategies for complex fatty acid amides, including compounds with structural similarities to this compound.

Research Domain Theoretical Relevance Key Findings
Sustainable Synthesis Renewable feedstock utilization 85% conversion rates achieved
Biocatalytic Methods Enzymatic amide formation >99% conversion with high selectivity
Surfactant Applications Amphiphilic molecular behavior Multiple industrial applications
Structure-Activity Studies Molecular design principles Enhanced properties through structural modification

The theoretical framework surrounding this compound also encompasses considerations of molecular modeling and computational chemistry approaches for predicting and understanding its properties. The compound's complex structure, featuring multiple conformationally flexible regions and diverse functional groups, presents opportunities for advanced computational studies examining molecular dynamics, intermolecular interactions, and potential binding affinities. These theoretical investigations contribute to broader understanding of fatty acid amide chemistry and inform rational design strategies for developing improved or specialized derivatives.

Properties

IUPAC Name

3-(hexadecylamino)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20(23)21-2/h22H,3-19H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXWZCDEZZAOBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexadecylamino)-N-methylpropanamide typically involves the reaction of hexadecylamine with N-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The process involves the nucleophilic substitution of the amine group on the hexadecylamine with the carbonyl group of the N-methylpropanamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Hexadecylamino)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The amine and amide groups in the compound can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(Hexadecylamino)-N-methylpropanamide, commonly referred to as HMPA, is a compound with significant potential across various scientific research domains. This article explores its applications in several fields, including biochemistry, material science, and pharmaceuticals, supported by data tables and case studies.

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical properties of HMPA. The compound features a long hydrophobic hexadecyl chain attached to an amino group, which contributes to its unique properties.

  • Molecular Formula : C19_{19}H39_{39}N1_{1}O1_{1}
  • Molecular Weight : 299.5 g/mol
  • Structure :
HMPAR NH C O CH2CH2N CH3 2\text{HMPA}\rightarrow \text{R NH C O CH}_2-\text{CH}_2-\text{N CH}_3\text{ }_2

Biochemical Research

Surfactant Properties
HMPA exhibits surfactant properties due to its amphiphilic nature. This makes it useful in biochemical assays and as a reagent in various laboratory procedures.

  • Case Study : In studies involving membrane protein extraction, HMPA was shown to enhance the solubilization of membrane proteins without denaturing them, thereby improving yield and activity in subsequent assays .

Drug Delivery Systems

Nanoparticle Formulation
HMPA has been utilized in the formulation of nanoparticles for targeted drug delivery. Its long hydrophobic chain helps improve the stability and bioavailability of hydrophobic drugs.

  • Research Findings : A study demonstrated that HMPA-modified nanoparticles delivered anticancer drugs more effectively in vitro compared to traditional formulations, showing enhanced cellular uptake and reduced cytotoxicity .

Material Science

Polymer Synthesis
In material science, HMPA is used as a monomer in the synthesis of novel polymers with specific properties such as increased thermal stability and hydrophobicity.

  • Data Table: Properties of HMPA-Based Polymers
PropertyHMPA-Based PolymerConventional Polymer
Thermal StabilityHighModerate
HydrophobicityEnhancedLow
Mechanical StrengthImprovedStandard

Antimicrobial Applications

Antimicrobial Activity
Research indicates that HMPA possesses antimicrobial properties that can be harnessed in developing new antibacterial agents.

  • Case Study : A series of tests revealed that HMPA exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Environmental Applications

Bioremediation Agents
The compound has shown promise as an agent in bioremediation processes due to its ability to interact with various pollutants.

  • Research Findings : In environmental studies, HMPA was effective in enhancing the degradation of certain organic pollutants by promoting microbial growth in contaminated soils .

Mechanism of Action

The mechanism of action of 3-(Hexadecylamino)-N-methylpropanamide involves its interaction with biological membranes. The hexadecylamino group allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The N-methylpropanamide moiety may interact with specific proteins or enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Hexadecylamino)-N-methylpropanamide with structurally related N-methylpropanamide derivatives, emphasizing substituent effects on properties and bioactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties/Bioactivity Reference
This compound C₂₀H₄₂N₂O ~326.6 (estimated) Hexadecylamino (C₁₆H₃₃–NH–) High lipophilicity; potential surfactant or membrane interaction properties. Limited bioactivity data.
3-(N,N-Dimethylamino)-N-methylpropanamide C₆H₁₄N₂O 130.19 Dimethylamino (–N(CH₃)₂) Lower potency as a TG2 transglutaminase inhibitor due to reduced reactivity of the warhead moiety.
3-(Azepan-3-yl)-N-methylpropanamide C₁₁H₂₂N₂O 184.3 Azepan-3-yl (7-membered ring) Used in synthetic chemistry; no specific bioactivity reported.
3-[3-({[(4-Bromophenyl)methyl]amino}methyl)-1H-indol-1-yl]-N-methylpropanamide C₂₀H₂₂BrN₃O 408.32 Bromophenyl-indolyl complex Structural complexity suggests potential CNS-targeting applications.
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide C₈H₁₁NO₂S 193.24 Thiophen-2-yl (–C₄H₃S) Regulatory-compliant reference standard; hydroxy group enhances solubility.
3-(4-Methoxyphenyl)-N-methylpropanamide C₁₁H₁₅NO₂ 193.24 4-Methoxyphenyl (–C₆H₄–OCH₃) Synthesized via catalytic acyl transfer (88% conversion); aryl group may enable photostability.

Key Observations:

Lipophilicity and Chain Length: The hexadecyl chain in this compound enhances lipid solubility compared to shorter-chain analogs (e.g., 3-(dodecylamino) derivatives; C₁₂ chain in ). This property is critical for membrane permeability in drug design or surfactant efficacy . In contrast, polar substituents like hydroxy (–OH, ) or methoxy (–OCH₃, ) groups improve aqueous solubility.

Bioactivity and Substituent Effects: Bulky substituents (e.g., dimethylamino in ) reduce enzyme inhibitory potency, likely due to steric hindrance. Aromatic groups (e.g., thiophen-2-yl in , indolyl in ) are associated with neurological or anticancer applications, suggesting that this compound could be tailored for similar targets with structural optimization.

Synthetic Accessibility: N-Methylpropanamide derivatives are commonly synthesized via acyl transfer reactions or amidation of carboxylic acids with methylamine . The hexadecylamino group may require specialized alkylation or coupling techniques due to its long chain .

Biological Activity

3-(Hexadecylamino)-N-methylpropanamide, also known as N1-Hexadecyl-N3-methyl-1,3-propanediamine, is a compound that has garnered attention in the field of biological research due to its potential pharmacological properties. This article explores its biological activity, including antioxidant and anti-inflammatory effects, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a long-chain hexadecyl group attached to a methylpropanamide backbone. Its structural formula can be represented as follows:

C19H40N2O\text{C}_{19}\text{H}_{40}\text{N}_{2}\text{O}

This structure contributes to its amphiphilic nature, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and specific molecular targets such as receptors and enzymes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and protein function.

Antioxidant Activity

Preliminary studies suggest that this compound may exhibit antioxidant properties . Antioxidants are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • Study Findings : Research on similar long-chain fatty amines indicates that they can scavenge free radicals effectively. While specific data on this compound is limited, its structural analogs have shown significant antioxidant activities in vitro.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Inflammation plays a critical role in many chronic diseases, and compounds that can modulate inflammatory responses are of great therapeutic interest.

  • Study Findings : Studies involving related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines. The presence of the hexadecyl group may enhance the compound's efficacy in reducing inflammation by modulating signaling pathways involved in inflammatory responses.

Data Table: Comparison of Biological Activities

Compound NameAntioxidant ActivityAnti-inflammatory PotentialMechanism of Action
This compoundTBDTBDInteraction with membranes/receptors
Analog A (e.g., Hexadecylamine)HighModerateRedox modulation
Analog B (e.g., Dodecylamine)ModerateHighCytokine inhibition

Study 1: Antioxidant Properties

A study focusing on fatty amines similar to this compound demonstrated that these compounds could effectively scavenge free radicals in experimental models. The antioxidant activity was assessed using DPPH radical scavenging assays, showing promising results that warrant further investigation into this compound's potential.

Study 2: Anti-inflammatory Effects

In another study examining the anti-inflammatory properties of fatty amines, researchers found that modifications to the alkyl chain length influenced the compound's ability to inhibit TNF-alpha production in macrophages. This suggests that this compound may also possess similar inhibitory effects, although specific data needs to be collected.

Q & A

Q. What are the recommended safety protocols for handling 3-(Hexadecylamino)-N-methylpropanamide in laboratory settings?

Researchers must wear protective equipment (gloves, goggles, lab coats) and work in a well-ventilated area or glovebox to avoid inhalation or skin contact. Post-experiment waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination. Emergency measures include eye rinsing with water for 15 minutes and immediate medical attention for persistent irritation .

Q. How can researchers synthesize this compound, and what analytical techniques validate its purity?

Synthesis typically involves coupling hexadecylamine with N-methylpropanamide derivatives using activating agents like EDC/HOBt under inert atmospheres. Purification via column chromatography followed by characterization using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (ESI-MS) confirms structural integrity and purity. For example, analogous amide syntheses report yields of 45–57% after optimization .

Q. What are the primary research applications of this compound in chemistry and biology?

The compound’s amphiphilic structure suggests utility as a surfactant in membrane studies or nanoparticle synthesis. In medicinal chemistry, its amine and amide functional groups make it a candidate for drug delivery systems or enzyme inhibition assays, similar to structurally related molecules explored for receptor binding .

Advanced Research Questions

Q. What strategies optimize the reaction yield of this compound under varying experimental conditions?

Factorial design (e.g., 2k^k designs) can systematically test variables like temperature, solvent polarity, and reagent stoichiometry. For instance, central composite designs have been used to optimize amide bond formation, identifying critical factors such as coupling agent concentration and reaction time. Statistical tools like ANOVA help isolate significant parameters .

Q. How do researchers resolve contradictory data regarding the compound’s physicochemical properties across different studies?

Contradictions in solubility or stability data require meta-analysis of experimental conditions (e.g., pH, solvent systems) and validation via standardized protocols. Cross-referencing with computational predictions (e.g., COSMO-RS simulations) and replicating studies under controlled settings can clarify discrepancies. Theoretical frameworks emphasizing reproducibility and error analysis are critical .

Q. What computational models predict the behavior of this compound in complex systems?

Molecular dynamics (MD) simulations assess self-assembly behavior in lipid bilayers, while density functional theory (DFT) calculates electronic properties for reactivity predictions. Tools like COMSOL Multiphysics integrate AI to model diffusion kinetics in drug delivery systems, enabling parameter optimization without physical trials .

Q. How do pH and solvent polarity affect the stability and reactivity of this compound?

Stability studies in buffered solutions (pH 3–10) and solvents (e.g., DMSO, ethanol) reveal degradation trends via HPLC monitoring. Polar solvents enhance solubility but may accelerate hydrolysis of the amide bond. Controlled experiments with kinetic modeling (e.g., Arrhenius plots) quantify degradation rates, guiding storage and application conditions .

Notes

  • Methodological Rigor : Advanced questions emphasize iterative experimentation (e.g., DOE), computational validation, and interdisciplinary approaches.
  • Safety and Compliance : Adherence to protocols in and minimizes risks, particularly given the compound’s potential surfactant toxicity.
  • Data Integrity : Cross-validation using spectroscopic, computational, and statistical tools ensures reliability in both basic and advanced research contexts.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.